
Ethyl 2-chloro-3-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One method involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and P2O5 to obtain 6-chloroacetyl cyanide.
Grignard Reaction: Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent.
Industrial Production Methods: The industrial production of ethyl 2-chloro-3-oxoheptanoate typically involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective, with high yields and minimal side reactions, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3-oxoheptanoate undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
LDA (Lithium Diisopropylamide): Used for the formation of dianions in substitution reactions.
Alkyl Halides: React with the dianion of ethyl 2-chloroacetoacetate to form various products.
Major Products Formed:
2-Chloro-3-oxoalkanoates: Formed through regioselective reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-oxoheptanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-oxoheptanoate involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-chloro-2-oxoheptanoate: A closely related compound with similar chemical properties and applications.
Ethyl 2-chloro-3-oxopropanoate: Another chlorinated ester with comparable reactivity.
Uniqueness: Ethyl 2-chloro-3-oxoheptanoate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in organic synthesis and industrial production makes it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C9H15ClO3 |
|---|---|
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 2-chloro-3-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QUGHPRLZQGGQAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


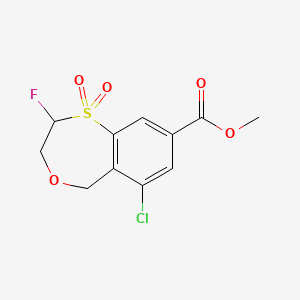
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
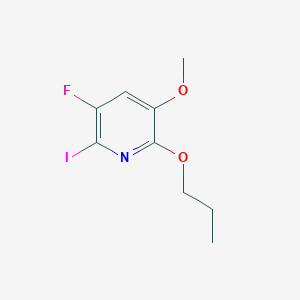
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
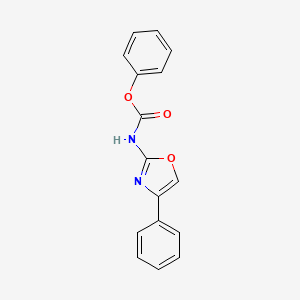
![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
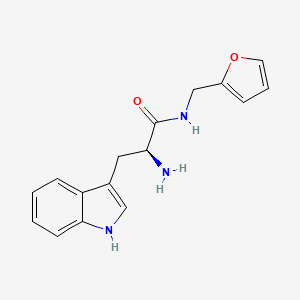
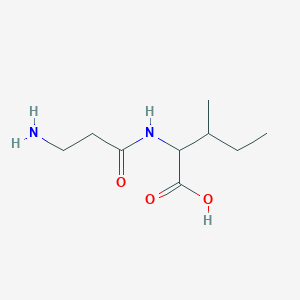
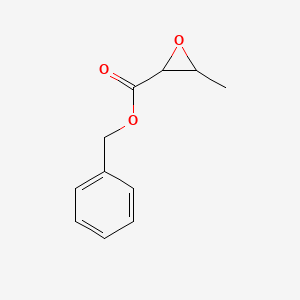
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
